1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol
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Overview
Description
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features a piperazine ring substituted with methoxy and methylphenyl groups
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with 3-methylphenylpiperazine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the aromatic ring are replaced by other substituents using reagents like halogens or alkylating agents.
Scientific Research Applications
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethan-1-ol can be compared with similar compounds such as:
1-ethyl-3-(3-methylphenyl)-4-phenylpiperidine hydrochloride: This compound also features a piperidine ring with similar substituents but differs in its overall structure and properties.
1-(4-Hydroxy-3-methoxyphenyl)methanediol: This compound has a similar methoxyphenyl group but differs in its functional groups and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-16-5-3-7-18(13-16)22-11-9-21(10-12-22)15-20(23)17-6-4-8-19(14-17)24-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWKOHXGGIYVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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